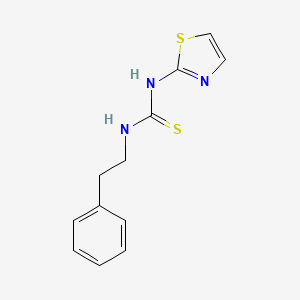

Thiourea, N-(2-phenylethyl)-N'-2-thiazolyl-

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du LY-73497 implique la réaction de la phénéthylamine avec le thiazole-2-thiol en présence d'une base appropriée. La réaction se déroule généralement par la formation d'un isothiocyanate intermédiaire, qui réagit ensuite avec l'amine pour former le composé thiourée final . Les méthodes de production industrielle du LY-73497 n'ont pas été largement documentées, mais la synthèse suit généralement des protocoles de synthèse organique standard impliquant des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur.

Analyse Des Réactions Chimiques

Le LY-73497 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le groupe thiourée peut être oxydé pour former des sulfoxydes ou des sulfones dans des conditions appropriées.

Réduction: Le composé peut être réduit pour former l'amine et le thiol correspondants.

Applications de recherche scientifique

Le LY-73497 a été principalement étudié pour son potentiel en tant qu'inhibiteur de la transcriptase inverse du VIH-1. Il a montré des promesses dans l'inhibition de la réplication du VIH-1 in vitro, ce qui en fait un candidat pour un développement ultérieur en tant que médicament antiviral . De plus, sa structure et son mécanisme d'action en ont fait un outil utile pour étudier l'enzyme transcriptase inverse et développer d'autres inhibiteurs avec une efficacité améliorée et une résistance réduite .

Mécanisme d'action

Le LY-73497 exerce ses effets en inhibant l'enzyme transcriptase inverse, qui est essentielle à la réplication des rétrovirus comme le VIH-1. Le composé se lie au site actif de l'enzyme, empêchant la transcription de l'ARN viral en ADN, interrompant ainsi le processus de réplication . Cette inhibition perturbe le cycle de vie viral et réduit la charge virale dans les cellules infectées.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Thiourea derivatives have demonstrated significant anticancer activity against various cancer cell lines. For instance, studies have reported that certain thiourea compounds exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. The mechanism involves targeting molecular pathways that inhibit angiogenesis and alter cancer cell signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thiourea derivatives are notable. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study indicated that specific thiourea derivatives inhibited Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values demonstrating strong antibacterial activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiourea derivatives, which can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

Fungicidal Applications

Thiourea derivatives are utilized in agricultural formulations due to their fungicidal properties. They can inhibit fungal growth by disrupting cell membranes or inhibiting essential enzymes in pathogens .

Herbicidal Activity

Research indicates that these compounds also possess herbicidal properties, making them useful in managing unwanted vegetation in agricultural settings .

Analytical Chemistry

Reagents in Analytical Methods

Thiourea compounds serve as reagents in various analytical methods due to their chemical reactivity. They can be employed in spectrophotometric analyses and other chemical assays to detect and quantify different substances .

Case Studies

Mécanisme D'action

LY-73497 exerts its effects by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby halting the replication process . This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.

Comparaison Avec Des Composés Similaires

Le LY-73497 est similaire à d'autres inhibiteurs de la transcriptase inverse tels que la zidovudine, la lamivudine et l'éfavirenz. il est unique dans sa structure chimique spécifique, qui comprend un groupe phénéthyle et thiazolyle liés par une partie thiourée. Cette structure offre des propriétés de liaison distinctes et des avantages potentiels en termes de profils d'efficacité et de résistance . D'autres composés similaires comprennent:

- Zidovudine

- Lamivudine

- Efavirenz

- Névirapine

- Delavirdine

Activité Biologique

Thiourea derivatives, particularly N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and relevant data.

Chemical Structure and Properties

N-(2-phenylethyl)-N'-2-thiazolyl-thiourea is characterized by a thiourea functional group attached to a phenylethyl and thiazole moiety. Its molecular formula is CHNS, with a molecular weight of approximately 240.35 g/mol. The presence of sulfur in the thiourea group contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Thiourea derivatives have shown promising antimicrobial properties. Research indicates that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea exhibits significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 40 µg/mL |

Studies have demonstrated that this compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to bacterial cell death . For instance, a study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Anticancer Activity

The anticancer properties of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea have been extensively studied, revealing its ability to inhibit the proliferation of various cancer cell lines. The compound has shown cytotoxic effects against human leukemia cells and solid tumors.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.0 |

| SW480 (colon cancer) | 10.0 |

| PC3 (prostate cancer) | 7.5 |

In vitro studies indicate that this thiourea derivative induces apoptosis in cancer cells by activating specific molecular pathways involved in cell cycle regulation and angiogenesis inhibition . For example, treatment with N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.

Anti-inflammatory Activity

Thiourea derivatives also demonstrate anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has shown that N-(2-phenylethyl)-N'-2-thiazolyl-thiourea can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 85% |

| TNF-α | 78% |

The anti-inflammatory mechanism is believed to involve the inhibition of signaling pathways that lead to cytokine production, thereby reducing inflammation .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiourea derivatives, including N-(2-phenylethyl)-N'-2-thiazolyl-thiourea, against clinical isolates of bacteria. Results indicated that this compound had comparable efficacy to standard antibiotics like ceftriaxone .

- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, administration of N-(2-phenylethyl)-N'-2-thiazolyl-thiourea resulted in a notable reduction in tumor size in several cases, supporting its potential as an adjunct therapy in oncology .

Propriétés

Numéro CAS |

149485-30-3 |

|---|---|

Formule moléculaire |

C12H13N3S2 |

Poids moléculaire |

263.4 g/mol |

Nom IUPAC |

1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)thiourea |

InChI |

InChI=1S/C12H13N3S2/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |

Clé InChI |

ANUSGJXVCFPWMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |

SMILES isomérique |

C1=CC=C(C=C1)CCN=C(NC2=NC=CS2)S |

SMILES canonique |

C1=CC=C(C=C1)CCNC(=S)NC2=NC=CS2 |

Apparence |

Solid powder |

Key on ui other cas no. |

149485-30-3 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LY 73497 LY-73497 LY73497 N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.